

step-by-step guide to labeling oligonucleotides with Cyanine3 amine (TFA)

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Compound of Interest

Compound Name: Cyanine3 amine (TFA)

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Step-by-Step Guide to Labeling Oligonucleotides with Cyanine3

This document provides a detailed guide for researchers, scientists, and drug development professionals on the conjugation of Cyanine3 (Cy3) dye to amine-modified oligonucleotides. The following protocols cover the activation of Cyanine3 amine and the subsequent labeling reaction, purification of the conjugate, and quantification of the final product.

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and diagnostics, with applications ranging from quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to microarrays and single-molecule studies. Cyanine3 is a bright and photostable fluorescent dye that is commonly used for labeling oligonucleotides. This guide details the chemical conjugation of an amine-modified oligonucleotide with Cyanine3, focusing on a robust and efficient labeling strategy.

The primary method described herein involves the use of a pre-activated N-hydroxysuccinimide (NHS) ester of Cyanine3, which readily reacts with the primary amine group on a modified oligonucleotide to form a stable amide bond. For instances where the starting material is Cyanine3 amine, a protocol for in-situ activation using a homobifunctional crosslinker is also discussed.

Experimental Protocols

Materials and Reagents

- Amine-modified oligonucleotide (5' or 3' modification)
- Cyanine3 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate or Sodium Borate buffer (pH 8.5-9.0)
- Nuclease-free water
- Purification columns (e.g., desalting, HPLC, or PAGE)
- Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, spectrophotometer)

Protocol 1: Labeling with Cyanine3 NHS Ester

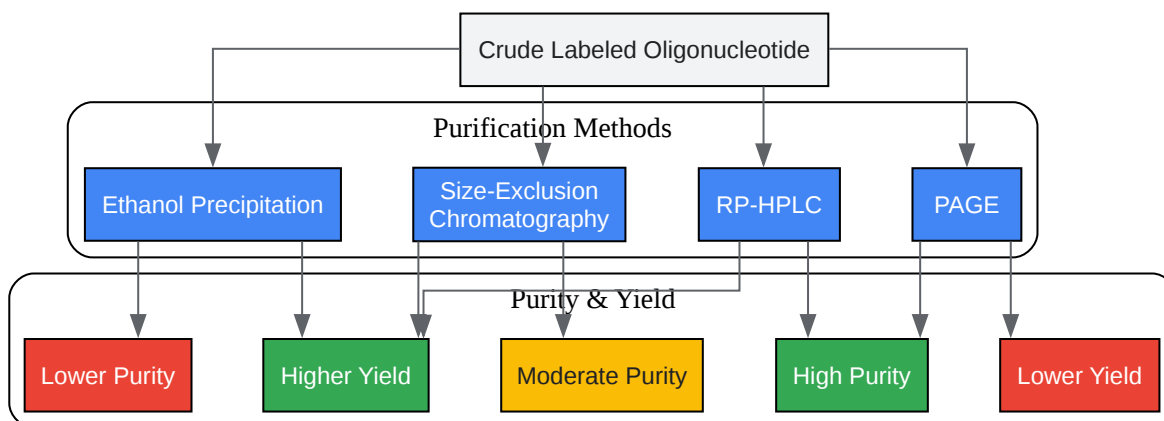
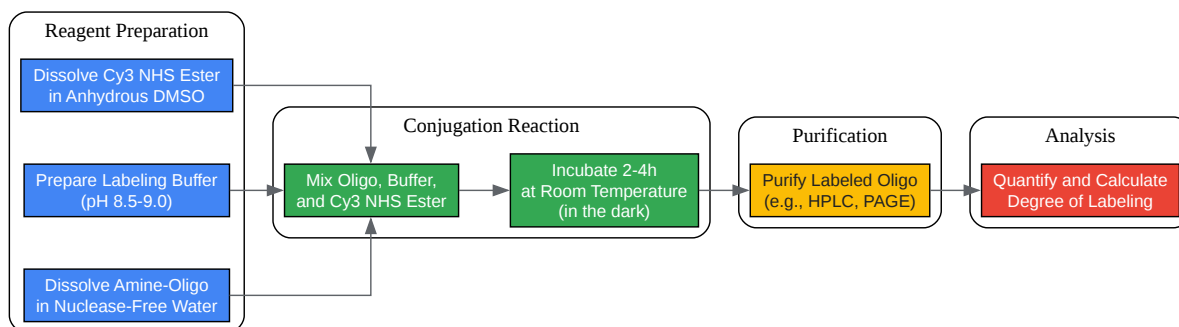
This is the most common and straightforward method for labeling amine-modified oligonucleotides.

2.2.1. Reagent Preparation

- **Oligonucleotide Solution:** Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- **Labeling Buffer:** Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5-9.0. This slightly basic pH is crucial for the reaction as it ensures the primary amine on the oligonucleotide is deprotonated and thus nucleophilic.[\[1\]](#)
- **Cyanine3 NHS Ester Stock Solution:** Immediately before use, dissolve the Cyanine3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[1\]](#) NHS esters are susceptible to hydrolysis, so it is critical to use anhydrous DMSO and prepare the solution fresh.[\[1\]](#)

2.2.2. Conjugation Reaction

- In a microcentrifuge tube, combine the following:
 - 50 μ L of 1 mM amine-modified oligonucleotide
 - 50 μ L of 0.1 M Labeling Buffer (pH 8.5-9.0)
 - 10-20 μ L of 10 mg/mL Cyanine3 NHS ester in DMSO. The optimal molar ratio of dye to oligonucleotide should be determined empirically but a 10-20 fold molar excess of the dye is a good starting point.
- Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. Longer incubation times (e.g., overnight) can also be effective.^[1]



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References

- 1. [glenresearch.com](https://www.glenresearch.com) [[glenresearch.com](https://www.glenresearch.com)]
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